molecular formula C14H23BO2S B13627909 2-(5-Isobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Isobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13627909
M. Wt: 266.2 g/mol
InChI Key: QVGOTJMPNGGXMV-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a thiophene ring substituted with an isobutyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 2-bromo-5-(2-methylpropyl)thiophene, is prepared by bromination of 5-(2-methylpropyl)thiophene.

    Borylation Reaction: The borylation of 2-bromo-5-(2-methylpropyl)thiophene is carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Coupling Products: Biaryl or vinyl-aryl compounds.

    Oxidation Products: Boronic acids or borate esters.

    Substitution Products: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biological Research: Investigated for its potential as a fluorescent probe for detecting biomolecules and as a ligand for enzyme inhibition studies.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boron atom in the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the thiophene ring can undergo electrophilic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester with a pyridine ring instead of a thiophene ring.

    2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: A boronic ester with a thiazole ring.

    2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: A boronic ester with a pyrene ring.

Uniqueness

4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane is unique due to the presence of the thiophene ring substituted with an isobutyl group. This structural feature imparts distinct electronic properties and reactivity, making it valuable in specific applications such as organic electronics and medicinal chemistry.

Properties

Molecular Formula

C14H23BO2S

Molecular Weight

266.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO2S/c1-10(2)9-11-7-8-12(18-11)15-16-13(3,4)14(5,6)17-15/h7-8,10H,9H2,1-6H3

InChI Key

QVGOTJMPNGGXMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C)C

Origin of Product

United States

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